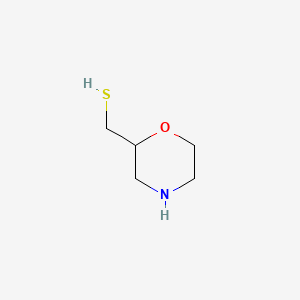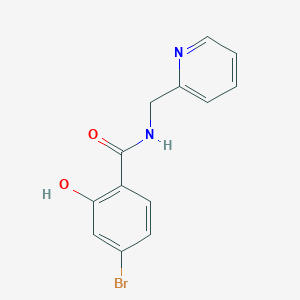![molecular formula C13H19F3N2O3 B14889562 tert-Butyl (1S,6S)-3-(2,2,2-trifluoroacetyl)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B14889562.png)
tert-Butyl (1S,6S)-3-(2,2,2-trifluoroacetyl)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,6S)-7-Boc-3-(2,2,2-trifluoroacetyl)-3,7-diazabicyclo[420]octane is a complex organic compound that features a bicyclic structure with a trifluoroacetyl group and a tert-butoxycarbonyl (Boc) protecting group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6S)-7-Boc-3-(2,2,2-trifluoroacetyl)-3,7-diazabicyclo[4.2.0]octane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: This can be achieved through a cyclization reaction involving a suitable diamine and a dihalide under basic conditions.
Introduction of the trifluoroacetyl group: This step involves the acylation of the bicyclic core with trifluoroacetic anhydride in the presence of a base such as pyridine.
Protection of the amine groups: The final step involves the protection of the amine groups with a Boc protecting group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions
(1S,6S)-7-Boc-3-(2,2,2-trifluoroacetyl)-3,7-diazabicyclo[4.2.0]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the trifluoroacetyl group using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Amines in the presence of a base like triethylamine in an aprotic solvent such as DCM.
Major Products
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted derivatives with new functional groups replacing the trifluoroacetyl group.
科学研究应用
Chemistry
In chemistry, (1S,6S)-7-Boc-3-(2,2,2-trifluoroacetyl)-3,7-diazabicyclo[420]octane is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound can be used as a precursor for the synthesis of bioactive molecules. Its structural features make it a valuable intermediate in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry
In the industrial sector, (1S,6S)-7-Boc-3-(2,2,2-trifluoroacetyl)-3,7-diazabicyclo[4.2.0]octane can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.
作用机制
The mechanism of action of (1S,6S)-7-Boc-3-(2,2,2-trifluoroacetyl)-3,7-diazabicyclo[4.2.0]octane involves its interaction with specific molecular targets. The trifluoroacetyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The Boc protecting group ensures the stability of the compound during these interactions, preventing premature degradation.
相似化合物的比较
Similar Compounds
(1S,6S)-7-Boc-3-(acetyl)-3,7-diazabicyclo[4.2.0]octane: Similar structure but lacks the trifluoroacetyl group.
(1S,6S)-7-Boc-3-(benzoyl)-3,7-diazabicyclo[4.2.0]octane: Contains a benzoyl group instead of the trifluoroacetyl group.
Uniqueness
The presence of the trifluoroacetyl group in (1S,6S)-7-Boc-3-(2,2,2-trifluoroacetyl)-3,7-diazabicyclo[4.2.0]octane imparts unique electronic and steric properties, making it more reactive and selective in certain chemical reactions compared to its analogs. This makes it a valuable compound for specific synthetic applications and research purposes.
属性
分子式 |
C13H19F3N2O3 |
|---|---|
分子量 |
308.30 g/mol |
IUPAC 名称 |
tert-butyl (1S,6S)-3-(2,2,2-trifluoroacetyl)-3,7-diazabicyclo[4.2.0]octane-7-carboxylate |
InChI |
InChI=1S/C13H19F3N2O3/c1-12(2,3)21-11(20)18-7-8-6-17(5-4-9(8)18)10(19)13(14,15)16/h8-9H,4-7H2,1-3H3/t8-,9-/m0/s1 |
InChI 键 |
GKVHTCBLYVTKIK-IUCAKERBSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1C[C@H]2[C@@H]1CCN(C2)C(=O)C(F)(F)F |
规范 SMILES |
CC(C)(C)OC(=O)N1CC2C1CCN(C2)C(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-13-sulfanylidene-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14889500.png)
![[3-(4-tert-Butoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14889503.png)
![6-[(4-Methyl-3-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14889511.png)

![(2S,5R)-6-benzyloxy-7-oxo-2-[((3R)-N-Boc-piperidine-3-carbonyl)-hydrazinocarbonyl]-1,6-diaza-bicyclo[3.2.1]octane](/img/structure/B14889522.png)
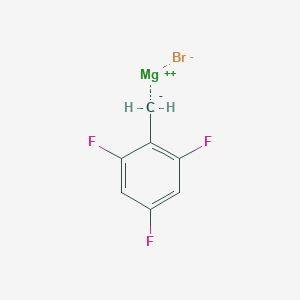

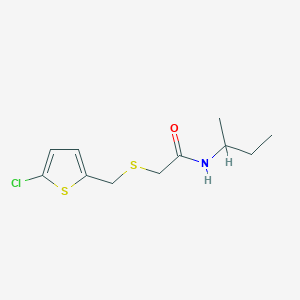
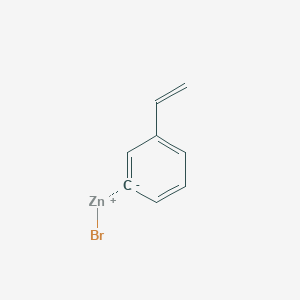
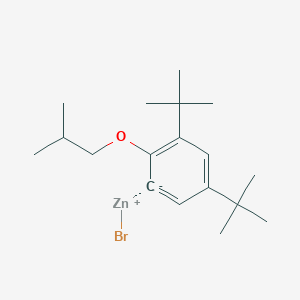
![(1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B14889583.png)
